molecular formula C13H8N4O4 B187866 4,6-Dinitro-2-phenyl-2H-indazole CAS No. 308103-90-4

4,6-Dinitro-2-phenyl-2H-indazole

Cat. No. B187866
M. Wt: 284.23 g/mol
InChI Key: FGCHSEHTKDCGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dinitro-2-phenyl-2H-indazole (DNPI) is a synthetic compound that belongs to the class of indazole derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential applications in scientific research. The purpose of

Mechanism Of Action

4,6-Dinitro-2-phenyl-2H-indazole works by binding to the catalytic domain of PKC, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a disruption of cellular signaling pathways and can have a variety of downstream effects on cellular processes.

Biochemical And Physiological Effects

4,6-Dinitro-2-phenyl-2H-indazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PKC, 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to inhibit the activity of other enzymes, including protein kinase A (PKA) and cyclic AMP-dependent protein kinase (PKA). 4,6-Dinitro-2-phenyl-2H-indazole has also been shown to have anti-inflammatory effects and has been used to study the role of inflammation in a variety of diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4,6-Dinitro-2-phenyl-2H-indazole is its potent inhibitory activity against PKC. This makes it a valuable tool for studying the role of PKC in a variety of cellular processes. However, one of the limitations of 4,6-Dinitro-2-phenyl-2H-indazole is its potential toxicity. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using the compound in lab experiments.

Future Directions

There are a number of future directions for research on 4,6-Dinitro-2-phenyl-2H-indazole. One area of research is the development of more selective inhibitors of PKC. While 4,6-Dinitro-2-phenyl-2H-indazole is a potent inhibitor of PKC, it also inhibits other enzymes, which can lead to off-target effects. Another area of research is the study of the role of PKC in disease. 4,6-Dinitro-2-phenyl-2H-indazole has been used to study the role of PKC in a variety of diseases, including cancer, diabetes, and cardiovascular disease, and there is potential for further research in this area. Finally, the development of new synthetic methods for 4,6-Dinitro-2-phenyl-2H-indazole could lead to the development of more potent and selective inhibitors of PKC.

Synthesis Methods

4,6-Dinitro-2-phenyl-2H-indazole can be synthesized using a variety of methods, including the reaction of 2-phenylindazole with nitric acid and sulfuric acid, or the reaction of 2-phenylindazole with nitric acid and acetic anhydride. The yield of 4,6-Dinitro-2-phenyl-2H-indazole is typically high, and the purity of the compound can be easily achieved using standard purification techniques.

Scientific Research Applications

4,6-Dinitro-2-phenyl-2H-indazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the study of PKC, a family of enzymes that play a critical role in cellular signaling and regulation. 4,6-Dinitro-2-phenyl-2H-indazole has been shown to be a potent inhibitor of PKC, and has been used to study the role of PKC in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation.

properties

CAS RN

308103-90-4

Product Name

4,6-Dinitro-2-phenyl-2H-indazole

Molecular Formula

C13H8N4O4

Molecular Weight

284.23 g/mol

IUPAC Name

4,6-dinitro-2-phenylindazole

InChI

InChI=1S/C13H8N4O4/c18-16(19)10-6-12-11(13(7-10)17(20)21)8-15(14-12)9-4-2-1-3-5-9/h1-8H

InChI Key

FGCHSEHTKDCGLN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=CC(=CC3=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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